molecular formula C11H15BrO3 B8351834 Methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate

Methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate

Cat. No.: B8351834
M. Wt: 275.14 g/mol
InChI Key: WOPSTCSAZXPFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate is a useful research compound. Its molecular formula is C11H15BrO3 and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-tert-butylfuran-3-carboxylate

InChI

InChI=1S/C11H15BrO3/c1-11(2,3)9-5-7(10(13)14-4)8(6-12)15-9/h5H,6H2,1-4H3

InChI Key

WOPSTCSAZXPFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(O1)CBr)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 5-tert-butyl-2-methylfuran-3-carboxylate (10.4 g, 53 mmol), N-bromosuccinimide(9.9 g, 55 mmol), and azobisisobutyronitrile (0.1 g, 0.6 mmol) in carbon tetrachloride (100 mL) was heated to reflux for 1.5 h. The suspension was cooled to room temperature, and succinimide was removed by filtration and rinsed with carbon tetrachloride. The combined filtrates were evaporated to dryness. The residue was subjected to Kugelrohr distillation (<1 mbar, 110-120° C.) to yield methyl 5-tert-butyl-2-(bromomethyl)furan-3-carboxylate (14.3 g, 98% yield) as a light-yellow oil. 1H-NMR (300 MHz, CDCl3): δ 6.28 (s, 1H), 4.80 (s, 2H), 3.85 (s, 3H), 1.28 (s, 9H) ppm.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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